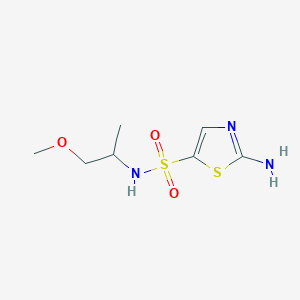![molecular formula C7H9N3 B1489454 1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-37-2](/img/structure/B1489454.png)
1-ethyl-1H-imidazo[1,2-b]pyrazole
描述
1-Ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-b]pyrazole family
作用机制
Target of Action
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The mode of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with its targets, leading to changes in the targets’ function. The compound is selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles . The main donor-acceptor interaction in the compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .
Result of Action
It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound’s solubility in aqueous media is significantly improved when the indole ring is substituted with a 1h-imidazo[1,2-b]pyrazole .
生化分析
Biochemical Properties
1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the hexose monophosphate shunt pathway, stimulating the generation of reactive oxygen species . This interaction is associated with the instability of glutathione and enhanced formate oxidation in red blood cells . Additionally, this compound has been found to inhibit cellular proliferation in bone marrow and duodenal crypts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours of exposure . This inhibition is followed by a recovery phase, with cellular functions returning to pre-exposure levels after 72 hours
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the hexose monophosphate shunt pathway enzymes results in the generation of reactive oxygen species, which in turn affects cellular metabolism . Additionally, its ability to inhibit cellular proliferation is linked to its interaction with cell cycle regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on cellular proliferation are most pronounced during the first 24 hours of exposure, with a gradual recovery observed over the next 48 hours . This temporal pattern suggests that the compound’s effects are reversible and dependent on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of cellular proliferation and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with the hexose monophosphate shunt pathway enzymes is particularly noteworthy, as it leads to the generation of reactive oxygen species and modulation of metabolic flux . The compound’s effects on metabolite levels and overall metabolic balance are still being investigated, but initial findings suggest significant alterations in these parameters.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical determinants of its activity and function. Studies have shown that the compound is efficiently transported into cells and distributed within various cellular compartments, including the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. For instance, its accumulation in the nucleus is associated with changes in gene expression and modulation of cell signaling pathways
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazo[1,2-b]pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of ethylamine with 1H-imidazo[1,2-b]pyrazole under specific reaction conditions, such as heating in an inert atmosphere to promote the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions: 1-Ethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学研究应用
1-Ethyl-1H-imidazo[1,2-b]pyrazole has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
1-methyl-1H-imidazo[1,2-b]pyrazole
1-propyl-1H-imidazo[1,2-b]pyrazole
1-butyl-1H-imidazo[1,2-b]pyrazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-9-5-6-10-7(9)3-4-8-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHCOFWQWRQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
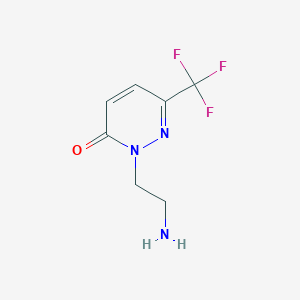

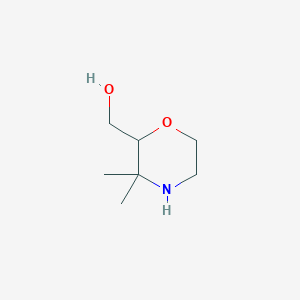

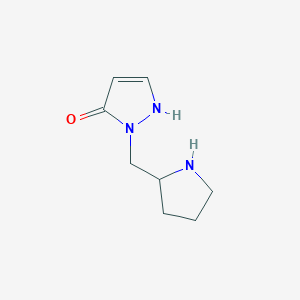
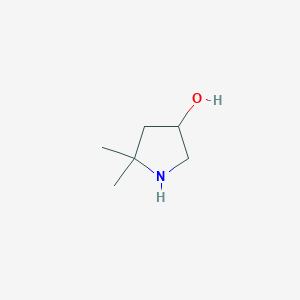
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)
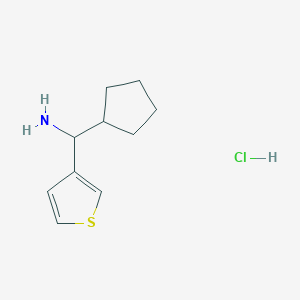
![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
